molecular formula C22H22N6O3 B2637601 1-(3,4-Dimethylphenyl)-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrrolidin-2-one CAS No. 1324189-49-2

1-(3,4-Dimethylphenyl)-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrrolidin-2-one

Cat. No.: B2637601
CAS No.: 1324189-49-2
M. Wt: 418.457
InChI Key: PMVAYBWEBDSUQB-UHFFFAOYSA-N
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Description

Historical Development of 1,2,4-Oxadiazole Research

The trajectory of 1,2,4-oxadiazole chemistry began with its serendipitous discovery in the late 19th century but gained momentum in the 1940s when its photochemical rearrangements and biological potential were recognized. The first therapeutic application arrived in the 1960s with Oxolamine, a cough suppressant featuring the 1,2,4-oxadiazole nucleus. Recent decades have seen exponential growth in derivatives targeting cancer, antimicrobial resistance, and neurodegenerative diseases. For instance, Ataluren, a 1,2,4-oxadiazole-containing drug, addresses nonsense mutations in Duchenne muscular dystrophy by promoting ribosomal readthrough. Advances in synthetic methodologies, such as cyclization of amidoximes and microwave-assisted reactions, have further expanded accessible derivatives.

Structural Significance of the Pyrrolidin-2-one Scaffold

Pyrrolidin-2-one, a lactam derivative of pyrrolidine, introduces conformational rigidity and hydrogen-bonding capacity to molecules. Its sp³-hybridized carbons enable pseudorotation, enhancing three-dimensional coverage and stereochemical diversity. In drug design, this scaffold improves solubility and membrane permeability while maintaining metabolic stability. For example, pyrrolidin-2-one derivatives have shown efficacy as kinase inhibitors and central nervous system (CNS) agents, attributed to their ability to engage polar residues in target proteins. The lactam’s carbonyl group further participates in key interactions with serine or tyrosine residues in enzymatic binding pockets.

Azetidine Pharmacophore in Medicinal Chemistry

Azetidine, a four-membered nitrogen heterocycle, has garnered attention for its unique pharmacokinetic properties. The ring’s high angle strain increases reactivity and binding affinity, while its compact size enables access to sterically constrained targets. Recent studies highlight azetidine-containing compounds as potent inhibitors of STAT3, a transcription factor implicated in cancer progression. The azetidine moiety in the subject compound likely enhances target engagement through hydrophobic interactions and conformational restriction, optimizing residence time in biological systems. Compared to larger rings like piperidine, azetidine reduces off-target effects by limiting rotational freedom.

Pyrimidine Motifs in Bioactive Compounds

Pyrimidine, a six-membered di-nitrogen heterocycle, is a cornerstone of nucleic acid chemistry and enzyme cofactors. Its planar structure facilitates π-π stacking and hydrogen bonding, making it indispensable in kinase and protease inhibitors. For instance, the antiviral drug Pleconaril incorporates a pyrimidine ring to block viral capsid assembly. In the subject compound, the pyrimidin-2-yl group may mediate interactions with ATP-binding pockets or allosteric sites, leveraging its electron-deficient nature for charge-transfer interactions.

Theoretical Background of Multi-Heterocyclic Integration

The strategic fusion of 1,2,4-oxadiazole, pyrrolidin-2-one, azetidine, and pyrimidine exemplifies modern drug design principles aimed at polypharmacology and resistance mitigation.

Table 1: Functional Contributions of Heterocyclic Motifs

Heterocycle Role Biological Implication
1,2,4-Oxadiazole Bioisostere for labile esters/amides Enhances metabolic stability
Pyrrolidin-2-one Conformational rigidity & solubility Facilitates blood-brain barrier penetration
Azetidine Binding affinity & pharmacokinetics Targets sterically constrained sites
Pyrimidine Target-specific interactions Engages kinase ATP pockets

The 1,2,4-oxadiazole acts as a stable bioisostere, while the azetidine and pyrrolidin-2-one synergize to balance lipophilicity and solubility. The pyrimidine moiety directs selectivity toward enzymes reliant on planar aromatic interactions. Computational studies suggest that such multi-heterocyclic systems reduce entropy penalties during binding, enhancing overall potency.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-13-4-5-17(8-14(13)2)28-12-15(9-18(28)29)22(30)27-10-16(11-27)21-25-20(26-31-21)19-23-6-3-7-24-19/h3-8,15-16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVAYBWEBDSUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrrolidinone ring: This can be achieved through the cyclization of an appropriate amide precursor under acidic or basic conditions.

    Synthesis of the azetidine ring: The azetidine ring can be introduced via a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Attachment of the pyrimidinyl-oxadiazole moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to modify the aromatic rings or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer activity. For instance, compounds structurally related to 1-(3,4-Dimethylphenyl)-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrrolidin-2-one have been shown to inhibit various cancer cell lines effectively. A study highlighted that certain oxadiazole derivatives demonstrated cytotoxicity against breast cancer (MCF7) and prostate cancer (PC3) cell lines with IC50 values significantly lower than standard chemotherapeutics .

Antimicrobial Activity

Besides anticancer properties, compounds similar to This compound have been investigated for their antimicrobial effects. Research has shown that certain oxadiazole derivatives exhibit significant antibacterial and antifungal activities against various pathogens .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Studies have indicated that related oxadiazole compounds can inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which play pivotal roles in inflammatory processes . This makes them candidates for developing new anti-inflammatory drugs.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of oxadiazole derivatives, a series of compounds were synthesized and tested against several cancer cell lines. The results showed that one derivative demonstrated an IC50 value of 0.275 µM against MCF7 cells, outperforming traditional chemotherapeutics like erlotinib . This suggests that modifications to the oxadiazole structure could enhance its efficacy.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of oxadiazole derivatives revealed that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the oxadiazole ring significantly influenced antimicrobial potency .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidin-2-one Moieties

A notable structural analogue is 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one (Acta Cryst., 2011), which shares the pyrrolidin-2-one core but differs in substituents and heterocyclic systems. Key distinctions include:

Property Target Compound Acta Cryst. (2011) Compound
Core Structure Pyrrolidin-2-one + azetidine Pyrrolidin-2-one + tetrahydroquinoline
Heterocyclic Substituent Pyrimidin-2-yl-1,2,4-oxadiazole 5-Phenyl-1,2-oxazole
Aromatic Group 3,4-Dimethylphenyl 4-Nitrophenyl
Molecular Complexity Higher (azetidine strain, multiple N-heterocycles) Moderate (fused tetrahydroquinoline system)

The pyrimidinyl-oxadiazole group may offer stronger hydrogen-bonding capacity relative to the phenyl-oxazole moiety, impacting target selectivity .

Physicochemical and Functional Insights

While direct data on the target compound’s critical micelle concentration (CMC) or surfactant properties are unavailable, studies on quaternary ammonium compounds (e.g., BAC-C12) highlight methodologies like spectrofluorometry and tensiometry for analyzing amphiphilic behavior . These techniques could be extrapolated to assess the target compound’s solubility or aggregation tendencies, given its hydrophobic aromatic and polar heterocyclic domains.

Research Findings and Implications

Stability and Crystallography

The Acta Cryst. (2011) compound crystallizes as a monohydrate, stabilized by intermolecular hydrogen bonds involving the pyrrolidinone carbonyl and water molecules.

Biological Activity

The compound 1-(3,4-Dimethylphenyl)-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrrolidin-2-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N6O2C_{21}H_{24}N_{6}O_{2} with a molecular weight of approximately 392.46 g/mol. The structure includes a pyrrolidinone ring, a pyrimidine moiety, and an oxadiazole group, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Compounds containing the 1,3,4-oxadiazole ring have shown effectiveness against a range of pathogens. For example:

  • Dhumal et al. (2016) demonstrated that certain oxadiazole derivatives inhibited Mycobacterium bovis BCG effectively.
  • Desai et al. (2016) reported that pyridine-based oxadiazole derivatives exhibited strong activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

The compound's structural features suggest that it may similarly interact with bacterial enzymes or receptors, leading to its antimicrobial effects.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Molecular docking studies have indicated that the compound can bind effectively to estrogen receptors (ER), similar to known anticancer drugs like Tamoxifen. This interaction could potentially lead to increased apoptosis in cancer cells .
  • A study highlighted that derivatives with oxadiazole cores increased p53 expression levels and caspase-3 cleavage in MCF-7 breast cancer cells, suggesting a mechanism for inducing apoptosis .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been noted in literature concerning oxadiazole derivatives:

  • Compounds with similar structures have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators .

Case Studies and Research Findings

Several case studies have investigated the biological activities of compounds similar to this compound:

StudyCompoundFindings
Dhumal et al. (2016)Oxadiazole DerivativesStrong inhibition of Mycobacterium bovis BCG
Desai et al. (2016)Pyridine-based DerivativesEffective against S. aureus and E. coli
Recent Study1-(3,4-Dimethylphenyl)...Induced apoptosis in MCF-7 cells via caspase activation

Q & A

Q. What synthetic routes are recommended for synthesizing this compound?

The synthesis involves multi-step strategies:

  • Pyrrolidin-2-one core : Start with a substituted pyrrolidin-2-one scaffold, functionalized at the 4-position for subsequent coupling.
  • Oxadiazole-azetidine moiety : Construct the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates, followed by azetidine ring formation using SN2 displacement or photochemical methods .
  • Final coupling : Use amide bond formation (e.g., HATU/DIPEA) to link the azetidine-oxadiazole unit to the pyrrolidinone core. Purification via column chromatography and validation by HPLC (>95% purity) is critical .

Q. Which spectroscopic techniques confirm structural integrity?

  • 1H/13C NMR : Identify proton environments (e.g., pyrrolidinone carbonyl at ~175 ppm, pyrimidinyl protons at 8.5–9.0 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C23H23N5O3).
  • X-ray crystallography : Resolve stereochemistry and confirm azetidine ring geometry .

Q. What in vitro assays evaluate biological activity?

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Binding affinity : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .

Advanced Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic (PK) studies : Measure bioavailability, half-life, and metabolic stability (e.g., liver microsome assays) to identify poor in vivo exposure .
  • Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoformulation to enhance aqueous solubility .
  • Metabolite profiling : LC-MS/MS to detect active/inactive metabolites that explain discrepancies .

Q. What strategies optimize azetidine ring formation yield?

  • Catalytic systems : Use Cu(I)-ligand complexes to enhance cyclization efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hours conventional) .
  • Protecting group strategy : Temporarily mask reactive amines (e.g., Boc) to prevent side reactions .

Q. How does computational modeling predict binding affinity?

  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .
  • Free energy calculations : MM-PBSA/GBSA to quantify binding energy contributions .

Q. What challenges arise in achieving stereochemical purity?

  • Chiral centers : The azetidine and pyrrolidinone moieties may require asymmetric synthesis (e.g., chiral auxiliaries or enzymatic resolution) .
  • Analytical validation : Use chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) to confirm enantiopurity .

Q. How do structural modifications (e.g., 3,4-dimethylphenyl) impact PK properties?

  • Lipophilicity : The dimethylphenyl group increases logP, enhancing membrane permeability but reducing solubility.
  • Metabolic stability : Methyl groups may slow oxidative metabolism (CYP450), improving half-life .
  • Toxicity : Assess hepatotoxicity via ALT/AST levels in rodent models .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR spectra?

  • Dynamic effects : Consider tautomerism (e.g., oxadiazole ring puckering) altering chemical shifts .
  • Impurity analysis : Use 2D NMR (COSY, HSQC) to isolate signals from byproducts .
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl3 to identify hydrogen bonding artifacts .

Q. What analytical approaches resolve conflicting crystallography and docking results?

  • Ligand strain energy : Calculate energy penalties for non-ideal bond angles in docking poses .
  • Crystal packing effects : Use PDB structure data to assess if crystal contacts distort ligand conformation .
  • Consensus scoring : Combine docking scores with MM-GBSA and experimental IC50 values for validation .

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